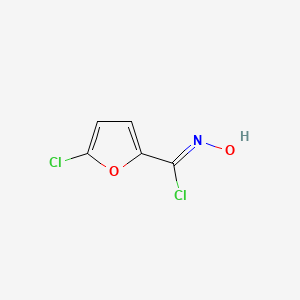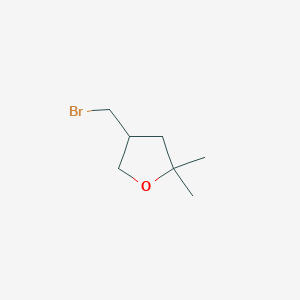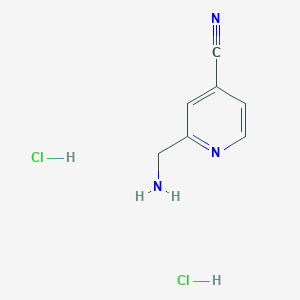![molecular formula C7H11BrCl2N2O B6599835 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 1451186-51-8](/img/structure/B6599835.png)
2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride
Overview
Description
2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride (2-BEDC) is an organic compound that has been used in various scientific research applications. It is a white solid that is soluble in common organic solvents, making it a useful reagent in organic synthesis. The compound has been studied for its properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand for the preparation of coordination complexes. It has also been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. Additionally, this compound has been used as a substrate for enzymes, such as cytochrome P450 and monoamine oxidase.
Mechanism of Action
2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride acts as a substrate for enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes catalyze the oxidation of the compound, forming the corresponding aldehyde or carboxylic acid. Additionally, this compound can act as a ligand for the preparation of coordination complexes. These complexes can be used for the catalytic oxidation of organic compounds, such as alcohols and aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of monoamine oxidase and cytochrome P450 enzymes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has several advantages for laboratory experiments. It is soluble in common organic solvents, making it easy to work with in the lab. Additionally, it is relatively inexpensive compared to other organic compounds. However, it is important to note that this compound is a highly reactive compound, and should be handled with care.
Future Directions
There are several potential future directions for 2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride research. The compound could be further studied for its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, it could be studied for its potential uses as a reagent in organic synthesis and as a ligand for the preparation of coordination complexes. Finally, the compound could be studied for its potential applications in the fields of catalysis and enzyme inhibition.
properties
IUPAC Name |
2-(6-bromopyridin-3-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-7-2-1-6(5-10-7)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLAQVKSSLXFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCN)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)




![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)